Physical and chemical properties of 4,5-Diphenyl-4-oxazoline-2-thione
Physical and chemical properties of 4,5-Diphenyl-4-oxazoline-2-thione
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of 4,5-Diphenyl-4-oxazoline-2-thione. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Compound Information
4,5-Diphenyl-4-oxazoline-2-thione , with the CAS Registry Number 6670-13-9 , is a heterocyclic compound belonging to the oxazoline class.[1][2] Its structure features a five-membered ring containing nitrogen and oxygen, with two phenyl substituents and a thione group.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 4,5-Diphenyl-4-oxazoline-2-thione is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₁NOS | [1][2] |
| Molecular Weight | 253.32 g/mol | [1][2] |
| IUPAC Name | 4,5-diphenyl-3H-1,3-oxazole-2-thione | [2] |
| Melting Point | 260 °C | |
| CAS Number | 6670-13-9 | [1][2] |
| Appearance | Crystalline solid (inferred) | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Experimental Protocols
The synthesis of 4,5-Diphenyl-4-oxazoline-2-thione can be achieved through the cyclization of appropriate precursors. A common and effective method is the reaction of benzoin with a source of thiocyanate, such as ammonium or potassium thiocyanate, in the presence of an acid catalyst. This reaction proceeds via the formation of a β-hydroxy thiocyanate intermediate, which then undergoes intramolecular cyclization to yield the final product.
General Synthetic Protocol
The following is a generalized experimental protocol for the synthesis of 4,5-Diphenyl-4-oxazoline-2-thione based on established methods for analogous compounds:
-
Reaction Setup: A mixture of benzoin (1 equivalent) and potassium thiocyanate (1.2 equivalents) is suspended in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.
-
Acid Catalysis: Concentrated sulfuric acid (catalytic amount) is carefully added to the reaction mixture.
-
Reflux: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with water to remove any inorganic impurities, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure 4,5-Diphenyl-4-oxazoline-2-thione.
Spectral Data
The structural characterization of 4,5-Diphenyl-4-oxazoline-2-thione is supported by various spectroscopic techniques. The following table summarizes the key spectral data.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl groups are expected in the range of δ 7.0-8.0 ppm. A broad singlet corresponding to the N-H proton may also be observed.[2] |
| ¹³C NMR | Resonances for the aromatic carbons are expected between δ 120-140 ppm. The carbon of the thione group (C=S) would appear further downfield. Signals for the C4 and C5 carbons of the oxazoline ring would also be present.[2] |
| Infrared (IR) | Characteristic absorption bands for the N-H bond (around 3200-3400 cm⁻¹), C=S bond (around 1200-1050 cm⁻¹), and C-O bond (around 1300-1000 cm⁻¹) are expected. Aromatic C-H and C=C stretching vibrations will also be present.[2] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 253, corresponding to the molecular weight of the compound.[2] |
Reactivity and Potential Applications
4,5-Diphenyl-4-oxazoline-2-thione possesses several reactive sites, including the thione group and the N-H proton, making it a versatile intermediate for further chemical modifications. The thione group can undergo various reactions, such as alkylation at the sulfur atom.
While specific biological activities for 4,5-Diphenyl-4-oxazoline-2-thione have not been extensively reported, related oxazoline and isoxazoline structures have shown a range of biological effects. For instance, certain 4,5-diphenyl-4-isoxazoline derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential anti-inflammatory applications.[3] Furthermore, various derivatives of 1,3,4-oxadiazole, a related heterocyclic system, have been explored for their therapeutic potential.
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of 4,5-Diphenyl-4-oxazoline-2-thione.
References
- 1. chemijournal.com [chemijournal.com]
- 2. 4,5-Diphenyl-4-oxazoline-2-thione | C15H11NOS | CID 853676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
